molecular formula C14H13BrN2O2 B8147408 benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate

benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate

Cat. No.: B8147408
M. Wt: 321.17 g/mol
InChI Key: ZMDIXDRRAJFHRP-UHFFFAOYSA-N
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Description

Benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate typically involves the reaction of 5-bromo-6-methylpyridin-3-amine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbamate group can yield the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Major products are N-oxides or other oxidized derivatives.

    Reduction Reactions: The primary product is the corresponding amine.

Scientific Research Applications

Benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Similar in structure but lacks the carbamate group.

    Benzyl N-(5-bromopyridin-3-yl)carbamate: Similar but without the methyl group on the pyridine ring.

Uniqueness

Benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate is unique due to the presence of both the bromine and methyl groups on the pyridine ring, as well as the benzyl carbamate moiety. This unique structure imparts specific chemical properties and reactivity that can be exploited in various applications .

Properties

IUPAC Name

benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-10-13(15)7-12(8-16-10)17-14(18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDIXDRRAJFHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)NC(=O)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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